molecular formula C19H17BrFP B12978686 Fluoromethyltriphenylphosphonium bromide

Fluoromethyltriphenylphosphonium bromide

Cat. No.: B12978686
M. Wt: 375.2 g/mol
InChI Key: AEKLNSMYUTVLHY-UHFFFAOYSA-M
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Description

Fluoromethyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula C19H17BrFP. It is known for its applications in organic synthesis and various scientific research fields. The compound is typically a white to off-white crystalline powder and is used as a reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromethyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with fluoromethyl bromide. The reaction typically occurs in an anhydrous solvent such as ether or ethyl acetate under controlled temperature conditions to ensure the purity of the product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain high yield and purity. The use of high-quality reagents and solvents is crucial to avoid impurities that could affect the compound’s performance in subsequent applications .

Chemical Reactions Analysis

Types of Reactions: Fluoromethyltriphenylphosphonium bromide undergoes various chemical reactions, including nucleophilic substitution and Lewis acid-catalyzed reactions. It acts as a nucleophile in many organic synthesis reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides typically yields alkylated phosphonium salts .

Mechanism of Action

The mechanism of action of fluoromethyltriphenylphosphonium bromide is not fully understood. it is believed to act primarily as a nucleophile in various chemical reactions. It can also function as a Lewis acid catalyst, facilitating the formation of reaction intermediates and products . The compound’s reactivity is attributed to the presence of the phosphonium group, which can stabilize positive charges during reaction processes .

Comparison with Similar Compounds

Uniqueness: Fluoromethyltriphenylphosphonium bromide is unique due to its specific reactivity profile and the presence of a single fluorine atom, which can influence its behavior in chemical reactions. This makes it particularly useful in certain synthetic applications where selective reactivity is desired .

Properties

Molecular Formula

C19H17BrFP

Molecular Weight

375.2 g/mol

IUPAC Name

fluoromethyl(triphenyl)phosphanium;bromide

InChI

InChI=1S/C19H17FP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1

InChI Key

AEKLNSMYUTVLHY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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